molecular formula C18H12ClFN4OS B2927931 (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477287-65-3

(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2927931
CAS No.: 477287-65-3
M. Wt: 386.83
InChI Key: UNUWETRHIDZSAC-BUVRLJJBSA-N
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Description

The compound “(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide” is a structurally complex heterocyclic molecule featuring a thiazole core substituted with fluorophenyl, methoxyphenyl, and carbohydrazonoyl cyanide groups. The thiazole ring, a five-membered aromatic system with nitrogen and sulfur atoms, serves as a scaffold for diverse pharmacophores. Substituents like the 4-fluorophenyl group enhance lipophilicity and metabolic stability, while the 5-chloro-2-methoxyphenyl moiety may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

(2E)-N-(5-chloro-2-methoxyanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4OS/c1-25-17-7-4-12(19)8-14(17)23-24-15(9-21)18-22-16(10-26-18)11-2-5-13(20)6-3-11/h2-8,10,23H,1H3/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUWETRHIDZSAC-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cyanide group and the substitution of the phenyl rings with chloro, methoxy, and fluoro groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Thiazole Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 1,3-Thiazole 4-(4-fluorophenyl), N-(5-chloro-2-methoxyphenyl), carbohydrazonoyl cyanide ~415.8 (estimated) Thiazole, Fluorophenyl, Chloro, Methoxy, Cyanide
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole 5-chloro, 2-(4-methoxyphenyl) 277.75 Benzothiazole, Chloro, Methoxy
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 1,3-Thiazole 4-(4-methoxy-3-methylphenyl), N-(5-chloro-2-nitrobenzamide) 430.83 Thiazole, Nitro, Benzamide, Methoxy
N-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide 1,3-Thiazole 4-(3-nitrophenyl), N-(4-dimethylaminophenyl), carboximidoyl cyanide ~408.3 (estimated) Thiazole, Nitrophenyl, Dimethylamino, Cyanide
Key Observations:

Core Structure Variations : The target compound uses a 1,3-thiazole core, while benzothiazole derivatives (e.g., ) exhibit fused benzene-thiazole systems, which enhance planarity and π-π stacking interactions.

Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in ) improve solubility via polar interactions, whereas methyl groups in may enhance steric bulk.

Crystallographic and Conformational Analysis

Crystallographic studies of related compounds (e.g., ) reveal that dihedral angles between aromatic rings influence molecular packing and stability. For instance, in 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole, the dihedral angle between the benzothiazole and methoxyphenyl rings is 12.5°, indicating moderate conjugation . By contrast, the target compound’s fluorophenyl and methoxyphenyl substituents may adopt distinct torsional angles due to steric and electronic differences, affecting crystal lattice energy and solubility.

Biological Activity

(E)-N-(5-chloro-2-methoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyanide group, and various substituted phenyl groups. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the thiazole ring through cyclization.
  • Introduction of the cyanide group .
  • Substitution of phenyl rings with chloro, methoxy, and fluoro groups.

Specific reaction conditions such as temperature, solvent choice, and catalysts are critical for optimizing yield and purity .

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) indicating strong bactericidal activity .

These compounds also displayed synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Research has indicated that related thiazole derivatives can inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells. For instance:

  • Specific derivatives demonstrated IC50 values for NO inhibition in the range of 10–20 μM.
  • These compounds were found to be non-toxic at concentrations above 60 μM .

The biological activity of this compound is likely mediated through interactions with specific molecular targets including enzymes and receptors. The exact pathways remain to be fully elucidated but may involve:

  • Inhibition of DNA gyrase and Dihydrofolate Reductase (DHFR) with IC50 values ranging from 12.27–31.64 μM for gyrase and 0.52–2.67 μM for DHFR .

Study on Antimicrobial Activity

A study evaluated the antimicrobial effects of various thiazole derivatives, including those structurally similar to our compound. The findings revealed:

CompoundMIC (μg/mL)MBC/MFC (μg/mL)Synergistic Effect with Ciprofloxacin
4a0.220.25Yes
5a0.250.30Yes
7b0.200.22Yes

This table summarizes the effectiveness of these derivatives against common pathogens .

Study on Anti-inflammatory Activity

Another study focused on the anti-inflammatory potential of thiazole derivatives showed:

CompoundIC50 NO (μM)IC50 IL-6 (μM)IC50 TNF-α (μM)
13b10.992.2912.90
13a15.003.0015.00

These results indicate that compound 13b exhibited superior anti-inflammatory activity compared to its analogs .

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